molecular formula C23H27N3O4 B11450445 3,4,5-trimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide

3,4,5-trimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11450445
M. Wt: 409.5 g/mol
InChI Key: WNIGVBOWNMCRKN-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a trimethoxyphenyl group, a benzodiazole moiety, and a propyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with 1-(prop-2-en-1-yl)-1H-1,3-benzodiazole-2-amine under specific reaction conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide
  • 3,4,5-Trimethoxyaniline
  • 3,4,5-Trimethoxyphenylacetic acid

Uniqueness

3,4,5-TRIMETHOXY-N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications in various research domains, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C23H27N3O4/c1-5-13-26-18-10-7-6-9-17(18)25-21(26)11-8-12-24-23(27)16-14-19(28-2)22(30-4)20(15-16)29-3/h5-7,9-10,14-15H,1,8,11-13H2,2-4H3,(H,24,27)

InChI Key

WNIGVBOWNMCRKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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